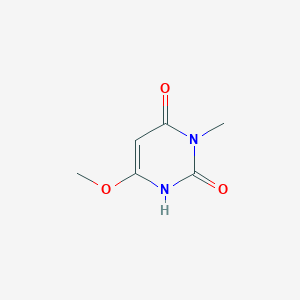
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride (2-ABMEHCl) is an organic compound with a broad range of applications in the field of scientific research. It is a small molecule that can be synthesized in the laboratory and has become a popular choice for scientists due to its low cost and easy availability. It has a wide range of applications in biochemical and physiological research and has been used in the study of various diseases and disorders.
Mécanisme D'action
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is believed to act as an inhibitor of enzymes involved in drug metabolism. It is thought to interact with the active sites of enzymes and block their activity. This inhibition of enzyme activity can lead to the inhibition of drug metabolism and can have a significant impact on the efficacy of drugs.
Biochemical and Physiological Effects
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in drug metabolism, as well as to modulate the activity of various receptors in the body. It has also been shown to have an anti-inflammatory effect, as well as to reduce the production of inflammatory cytokines. Additionally, it has been shown to have an effect on the cardiovascular system, as well as to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has a number of advantages when used in laboratory experiments. It is relatively stable, has a high yield, and is relatively easy to synthesize. Additionally, it is relatively inexpensive and has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. It can be toxic to cells and can interfere with the normal functioning of cells. Additionally, it can be difficult to control the concentration of the compound in a laboratory setting.
Orientations Futures
There are a number of potential future directions for the use of 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride in scientific research. It could be used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of various drugs on the cardiovascular system and to study the effects of various compounds on the immune system. Additionally, it could be used to study the effects of various compounds on the metabolism of drugs, as well as to study the effects of various compounds on the activity of various receptors. Finally, it could be used to study the effects of various compounds on the production of inflammatory cytokines.
Méthodes De Synthèse
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is synthesized from 4-bromo-3-methylphenol and ethylenediamine hydrochloride. The reaction involves the condensation of the two compounds in aqueous solution at room temperature. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then purified by recrystallization. The yield of the reaction is typically high and the product is relatively stable.
Applications De Recherche Scientifique
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has been used in a wide range of scientific research applications, including the study of drug metabolism, enzyme kinetics, and drug-target interactions. It has also been used in the study of various diseases and disorders, such as cancer, diabetes, and cardiovascular diseases. It has been used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds.
Propriétés
IUPAC Name |
2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHGDBCEXBSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-AMINO-2-(4-BROMO-3-METHYLPHENYL)ETHAN-1-OL HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)

![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)

![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)


![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)

